molecular formula C13H13N3O5 B3007770 5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 524725-33-5

5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B3007770
CAS RN: 524725-33-5
M. Wt: 291.263
InChI Key: OKMLSCGJLAXVCB-UHFFFAOYSA-N
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Description

The compound "5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation reactions. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives can be achieved through the reaction of aminouracil with heterocumulenes, followed by elimination and tautomerisation processes, as described in the synthesis of 6-[(dimethylamino)methylene]aminouracil derivatives . Similarly, the synthesis of 5,6-dihydro-1,3-dimethyl-6-methylene-5-[(substituted amino)methylene]-2,4(1H,3H)-pyrimidinediones involves a cycloaddition reaction, which is highly regio- and stereoselective, leading to quinazoline derivatives .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using various spectroscopic and thermal tools, and confirmed by X-ray single crystal diffraction. The Hirshfeld surface analysis and DFT calculations can provide insights into the intermolecular interactions and the stability of the crystal structure . The molecular structure can also be calculated using DFT methods, which show good agreement with experimental data, as seen in the characterization of 5,5'-((2,4-dichlorophenyl)methylene)bis(1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be explored through various reactions, such as Aldol condensation and Michael addition processes. These reactions can be carried out in different conditions, such as in aqueous diethylamine medium, to yield complex structures like bis(pyrimidinetriones) . The molecular electrostatic potential maps can indicate the most reactive sites for electrophilic and nucleophilic attacks, which is crucial for understanding the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as thermal stability, electronic spectra, and NMR chemical shifts, can be studied using spectroscopic methods and computational chemistry techniques. For example, the thermal stability of a compound can be determined by its resistance to decomposition up to a certain temperature . The electronic transitions can be assigned based on TD-DFT results, and the NMR chemical shifts can be computed and compared using the GIAO method . Additionally, the interaction of these compounds with proteins, such as β-lactoglobulin, can be investigated to understand their potential biological applications .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methods : A new method for the synthesis of 5-amidinobarbiturates, which can be used in combinatorial chemistry, was developed by exploring the reactions of 5-[arylamino(methylthio)methylene]pyrimidine-2,4,6(1H,3H,5H)-triones with different aliphatic and aromatic amines (Paramonov et al., 2007).
  • Molecular Diversity : A study described the synthesis of a molecularly diverse library of tetrasubstituted alkenes containing a barbiturate motif. This synthesis involved base-induced condensation and a series of reactions leading to a variety of substituents (Al-Sheikh et al., 2020).
  • Molecular Docking Studies : Research on novel 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione derivatives showed their potential as anticancer agents, especially against cervical cancer cell lines. Molecular docking analysis was used to understand their interaction with the target proteins (Kumar et al., 2018).

Biological Activities

  • Antimicrobial Activity : A study synthesized coumarin pyrazole pyrimidine 2,4,6(1H,3H,5H)triones and thioxopyrimidine4,6(1H,5H)diones, and evaluated their antibacterial activity against various microorganisms. Some compounds exhibited notable antifungal activity (Laxmi et al., 2012).
  • Antimycobacterial Activity : Research into 5-(hetarylmethylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones and 5-(2-chloropropylidene)-2,4,6-pyrimidine-2,4,6(1H,3H,5H)-triones found these compounds to possess low toxicity and various strengths of antimycobacterial activity, indicating potential for antimycobacterial drug development (Yushin et al., 2020).

properties

IUPAC Name

5-[(2,5-dimethoxyphenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-20-7-3-4-10(21-2)9(5-7)14-6-8-11(17)15-13(19)16-12(8)18/h3-6H,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJTZQNUWBUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(NC(=O)NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679430
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-{[(2,5-dimethoxyphenyl)amino]methylene}pyrimidine-2,4,6(1H,3H,5H)-trione

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